molecular formula C10H10O B2635973 2,3-dihydro-1H-indene-4-carbaldehyde CAS No. 51932-70-8

2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No. B2635973
CAS RN: 51932-70-8
M. Wt: 146.189
InChI Key: VAZZQRFSDNZKPO-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-4-carbaldehyde is a chemical compound with the CAS Number: 51932-70-8 . It has a molecular weight of 146.19 and its IUPAC name is 4-indanecarbaldehyde . The compound is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H10O . The InChI code for the compound is 1S/C10H10O/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5,7H,2,4,6H2 .


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Antimicrobial Activity

2,3-dihydro-1H-indene-4-carbaldehyde derivatives have been synthesized and tested for antimicrobial activity. These compounds demonstrate moderate to good activity against bacterial and fungal organisms, highlighting their potential in antimicrobial applications (Swamy et al., 2019).

Synthesis of Heterocyclic Compounds

This chemical has been utilized in the synthesis of heterocyclic compounds, such as furo[3,4-b]chromenes. These compounds, developed through one-pot three-component reactions, have potential applications in various fields of organic chemistry (Panja et al., 2011).

Molecular and Electronic Structure Studies

The molecular and electronic structures of related compounds like potassium 3-oxo-2,3-dihydro-1H-inden-4-olate have been studied. These investigations provide insights into the chelate structure and spectral properties of these compounds, which are important for understanding their chemical behavior (Sigalov et al., 2016).

Synthesis of Antiseptic and Biologically Active Derivatives

Derivatives of this compound have been found to exhibit bacteriostatic effects and have been used to synthesize strong and safe antiseptics. This highlights their potential use in medical and health-related applications (Keiko et al., 2008).

Regiospecific Synthesis

The regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives has been achieved through a transition-metal-free, reductive cyclization process. This synthesis pathway is important for the development of compounds with specific structural configurations (Mao et al., 2017).

Development of Antioxidant and Antihyperglycemic Agents

Coumarin derivatives containing pyrazole and indenone rings have been synthesized, showing promising antioxidant and antihyperglycemic activities. These compounds, derived from this compound, could have significant therapeutic implications (Kenchappa et al., 2017).

Multicomponent Synthesis of Biologically Important Indenes

A multicomponent synthesis technique using this compound derivatives has been developed for creating biologically important indenes. This method is crucial for preparing compounds with potential therapeutic uses (Tsukamoto et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2,3-dihydro-1H-indene-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5,7H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZZQRFSDNZKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51932-70-8
Record name 2,3-dihydro-1H-indene-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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